molecular formula C9H18ClNO2 B595807 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride CAS No. 117704-80-0

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Cat. No. B595807
M. Wt: 207.698
InChI Key: CEPJGCZBWYSENC-UHFFFAOYSA-N
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Description

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a chemical compound . It is closely related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride consists of a piperidine ring with a carboxylic acid moiety in the iso position . The molecular formula is C9H18ClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride include a molecular weight of 207.7 . The compound is a solid at room temperature .

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures related to 1-isopropyl-piperidine-4-carboxylic acid hydrochloride, demonstrate significant biorenewable potential, serving as precursors for various industrial chemicals. These acids, however, can inhibit microbial fermentation processes, impacting yield and productivity. This inhibition mechanism involves damage to cell membranes and internal pH reduction, which are critical for microbial robustness and metabolic engineering strategies aimed at improving industrial performance (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The exploration of carboxylic acid bioisosteres, including derivatives of piperidine carboxylic acids, has been a focal point in medicinal chemistry. These bioisosteres are sought to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor membrane permeability. Recent advancements highlight novel carboxylic acid substitutes that exhibit improved pharmacological profiles, underscoring the innovation required in drug design to address these challenges (Horgan & O’Sullivan, 2021).

Reactive Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous solutions, including those structurally related to 1-isopropyl-piperidine-4-carboxylic acid hydrochloride, using organic solvents and supercritical fluids, has been extensively studied. This process is vital for the recovery of carboxylic acids produced through fermentation. Supercritical CO2, in particular, offers an efficient, environmentally friendly method for carboxylic acid extraction, presenting a higher yield and simplicity compared to traditional methods (Djas & Henczka, 2018).

Organic Acids in Acidizing Operations

The utilization of organic acids, akin to the carboxylic acid moiety in 1-isopropyl-piperidine-4-carboxylic acid hydrochloride, has been reviewed for their roles in acidizing operations for carbonate and sandstone formations. These acids, including formic, acetic, citric, and lactic acids, offer alternatives to hydrochloric acid due to their weaker and less corrosive nature. They are used for formation damage removal, dissolution, and as iron sequestering agents, demonstrating the versatility and importance of organic acids in enhancing oil and gas extraction processes (Alhamad et al., 2020).

Safety And Hazards

Safety data sheets indicate that this compound is hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPJGCZBWYSENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662987
Record name 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

CAS RN

117704-80-0
Record name 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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